molecular formula C14H18N6O2 B12270864 4-Methoxy-2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine

4-Methoxy-2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine

Cat. No.: B12270864
M. Wt: 302.33 g/mol
InChI Key: WGKZJLIMAJEQSR-UHFFFAOYSA-N
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Description

4-Methoxy-2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methoxy group and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the cyclization of appropriate precursors such as amidines and β-diketones under acidic or basic conditions.

    Substitution Reactions: The methoxy group can be introduced via nucleophilic substitution reactions using methanol and a suitable leaving group.

    Piperazine Ring Introduction: The piperazine ring can be attached through nucleophilic substitution reactions involving piperazine and a halogenated pyrimidine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) can be used for hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

4-Methoxy-2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity.

    Pathways Involved: It can influence various cellular pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methoxy substitution and piperazine ring confer unique reactivity and potential for diverse applications compared to other similar compounds.

Properties

Molecular Formula

C14H18N6O2

Molecular Weight

302.33 g/mol

IUPAC Name

4-methoxy-2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine

InChI

InChI=1S/C14H18N6O2/c1-21-12-3-4-15-14(18-12)20-7-5-19(6-8-20)11-9-13(22-2)17-10-16-11/h3-4,9-10H,5-8H2,1-2H3

InChI Key

WGKZJLIMAJEQSR-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1)N2CCN(CC2)C3=CC(=NC=N3)OC

Origin of Product

United States

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